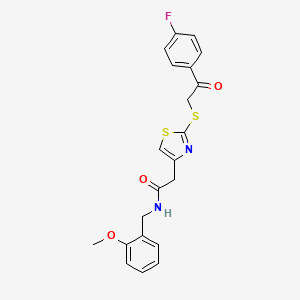

2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O3S2/c1-27-19-5-3-2-4-15(19)11-23-20(26)10-17-12-28-21(24-17)29-13-18(25)14-6-8-16(22)9-7-14/h2-9,12H,10-11,13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREQNWCGTBKYOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings and Insights

- Substituent Optimization : The 2-methoxybenzyl group in the target compound may enhance selectivity for hydrophobic binding pockets, as seen in ’s 4-methylthiazol derivatives .

- Synthetic Flexibility: The target’s synthesis could adopt methods from (thiazolidinone formation) or (amide coupling), depending on yield requirements .

- Contradictions : While 4-fluorophenyl groups are less potent in , their combination with a thiazole core (as in the target) might unlock unique bioactivity .

Q & A

Q. What are the recommended synthetic pathways for 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring and subsequent functionalization. Key steps include:

- Thioether linkage formation : Reacting 4-fluorophenyl-2-oxoethyl bromide with a thiol-containing intermediate (e.g., 2-mercaptothiazole) under basic conditions (e.g., K₂CO₃ in DMF) .

- Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDCI/HOBt) to attach the 2-methoxybenzyl amine moiety to the thiazole-acetic acid intermediate .

Optimization strategies : - Solvent selection (DMF or dichloromethane) and temperature control (0–25°C) to minimize side reactions.

- Catalytic use of triethylamine to enhance nucleophilicity during coupling steps .

- Monitoring reaction progress via TLC and HPLC to adjust stoichiometry in real time .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the thiazole ring, acetamide carbonyl (δ ~167–170 ppm), and aromatic substituents (e.g., 4-fluorophenyl at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₂₁H₂₀FN₃O₃S₂, MW ~445.5 g/mol) and detects impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Q. What are the documented biological activities of structurally related thiazole-acetamide derivatives?

Similar compounds exhibit:

- Antimicrobial activity : Against Gram-positive bacteria (e.g., Staphylococcus aureus) via disruption of cell wall synthesis .

- Anticancer potential : Inhibition of kinases (e.g., EGFR) through competitive binding at the ATP pocket .

- Neuroprotective effects : Modulation of GABA receptors in preclinical models .

Note : Contradictions exist in potency across studies due to substituent variations (e.g., fluorophenyl vs. chlorophenyl groups) .

Advanced Research Questions

Q. How can computational methods guide the design of analogs with improved target selectivity?

- Molecular docking : Use tools like AutoDock Vina to model interactions with biological targets (e.g., EGFR or bacterial dihydrofolate reductase). Focus on optimizing hydrogen bonding with key residues (e.g., Lys721 in EGFR) and hydrophobic packing with the 4-fluorophenyl group .

- QSAR modeling : Correlate electronic parameters (e.g., Hammett σ values of substituents) with IC₅₀ data to predict activity trends .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Dose-response profiling : Conduct parallel assays under standardized conditions (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to eliminate variability in protocols .

- Metabolite identification : Use LC-MS/MS to assess stability in biological matrices (e.g., plasma, liver microsomes) and rule out false negatives from rapid degradation .

Q. How does the 2-methoxybenzyl group influence pharmacokinetic properties?

- Lipophilicity : The methoxy group increases logP compared to unsubstituted benzyl analogs, enhancing membrane permeability (measured via PAMPA assays) .

- Metabolic stability : The electron-donating methoxy group reduces CYP450-mediated oxidation, as shown in hepatic microsome studies .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Regioselectivity : Competing thioether formation at alternative sites during thiazole functionalization. Mitigate via low-temperature reactions (<10°C) and excess thiol reagent .

- Purification : Column chromatography struggles with polar byproducts. Switch to preparative HPLC or crystallization (e.g., using ethanol/water mixtures) .

Q. What safety protocols are recommended for handling this compound?

- Toxicity : Assume acute toxicity (LD₅₀ unknown) based on structurally related thiazoles. Use PPE (gloves, goggles) and work in a fume hood .

- Waste disposal : Neutralize acidic/basic byproducts before incineration to prevent environmental release of fluorinated compounds .

Tables for Key Data

Q. Table 1: Comparative Biological Activities of Analogous Compounds

| Substituent | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 4-Fluorophenyl | EGFR kinase | 0.45 | |

| 4-Chlorophenyl | Gram-positive bacteria | 12.3 | |

| 3,5-Dimethoxybenzyl | GABA receptor | 8.7 |

Q. Table 2: Optimized Reaction Conditions for Key Steps

| Step | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Thioether formation | DMF | K₂CO₃ | 78 |

| Acetamide coupling | DCM | EDCI/HOBt | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.